molecular formula C9H11ClO3 B14421162 3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione CAS No. 85739-44-2

3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione

Cat. No.: B14421162
CAS No.: 85739-44-2
M. Wt: 202.63 g/mol
InChI Key: NLSAOIBPWWWGTM-UHFFFAOYSA-N
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Description

3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione typically involves the chloromethylation of hexahydro-2-benzofuran-1,3-dione. One common method includes the reaction of hexahydro-2-benzofuran-1,3-dione with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione
  • Hexahydro-3a-methyl-1,3-isobenzofurandione
  • Phthalic anhydride

Uniqueness

3a-(Chloromethyl)hexahydro-2-benzofuran-1,3-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activities. This differentiates it from other benzofuran derivatives that may lack this functional group.

Properties

CAS No.

85739-44-2

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

7a-(chloromethyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H11ClO3/c10-5-9-4-2-1-3-6(9)7(11)13-8(9)12/h6H,1-5H2

InChI Key

NLSAOIBPWWWGTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(=O)OC2=O)CCl

Origin of Product

United States

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